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Abstract
Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established oncogenic driver in a

significant portion of breast, gastric, and other solid tumors. While therapies targeting HER2

amplification have revolutionized patient outcomes, the emergence of HER2 mutations

presents a clinical challenge, often leading to therapeutic resistance. SPH5030 is a novel,

potent, and irreversible tyrosine kinase inhibitor (TKI) specifically designed to target both

HER2-amplified and HER2-mutant cancers. This document provides a comprehensive

technical overview of SPH5030, including its mechanism of action, preclinical efficacy against

various HER2 mutants, detailed experimental protocols for its evaluation, and a summary of

early clinical findings.

Introduction: The Challenge of HER2-Mutant
Cancers
The HER2 signaling pathway, upon activation, promotes cell proliferation, survival, and

differentiation through downstream cascades, primarily the PI3K/AKT/mTOR and

RAS/RAF/MEK/ERK pathways.[1][2] Overexpression of the HER2 protein, typically due to gene

amplification, leads to ligand-independent receptor dimerization and constitutive activation of

these pathways, driving tumorigenesis.[3]
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While monoclonal antibodies and early-generation TKIs have been effective in HER2-amplified

cancers, acquired resistance is common. A key mechanism of resistance is the development of

activating mutations within the HER2 kinase domain, particularly exon 20 insertion mutations.

[4][5] These mutations can confer resistance to existing therapies, necessitating the

development of novel inhibitors with activity against these altered forms of the HER2 protein.

SPH5030 is a next-generation irreversible TKI developed to address this unmet need. It is

designed to covalently bind to the HER2 kinase domain, providing sustained inhibition of both

wild-type and mutant HER2.[2]

Mechanism of Action of SPH5030
SPH5030 is an irreversible pan-ErbB inhibitor that covalently binds to a conserved cysteine

residue (Cys805) in the ATP-binding pocket of the HER2 kinase domain.[5] This covalent

modification leads to sustained, irreversible inhibition of HER2 kinase activity, effectively

blocking downstream signaling pathways.

The irreversible nature of SPH5030 offers a potential advantage over reversible inhibitors, as it

can overcome ATP competition and maintain target inhibition even after the drug has been

cleared from circulation. This is particularly relevant for overcoming resistance mediated by

HER2 mutations that may alter ATP binding affinity.
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Figure 1: Mechanism of Action of SPH5030.

Preclinical Efficacy of SPH5030
The preclinical activity of SPH5030 has been evaluated in a series of in vitro and in vivo

studies, demonstrating its potent and selective inhibition of HER2.

In Vitro Kinase Inhibition
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SPH5030 has demonstrated potent inhibitory activity against wild-type HER2 (HER2WT) and

Epidermal Growth Factor Receptor (EGFRWT).[6]

Kinase Target SPH5030 IC50 (nM)

HER2WT 3.51

EGFRWT 8.13

Table 1: In Vitro Kinase Inhibitory Activity of

SPH5030.[6]

Cell Proliferation Inhibition
The anti-proliferative activity of SPH5030 was assessed in various HER2-overexpressing

cancer cell lines.

Cell Line HER2 Status SPH5030 IC50 (nM)

NCI-N87 Amplified 1.09

BT-474 Amplified 2.01

SK-BR-3 Amplified 20.09

BaF3 Transfected 6.3

Table 2: Anti-proliferative

Activity of SPH5030 in HER2-

Overexpressing Cell Lines.[6]

SPH5030 has also shown excellent activity against four common types of HER2 mutants, with

high selectivity compared to neratinib and pyrotinib.[1][7]

In Vivo Antitumor Efficacy
In xenograft models, SPH5030 demonstrated significant, dose-dependent antitumor efficacy.

Notably, in a HER2 mutation A775_G776insYVMA xenograft mouse model, the potency of

SPH5030 was much higher than that of neratinib and pyrotinib.[2][7] Oral administration of
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SPH5030 at doses ranging from 5-40 mg/kg once daily for 13 or 21 days resulted in significant

tumor growth inhibition without notable toxicity.[6]

Experimental Protocols
This section provides an overview of the key experimental methodologies for evaluating the

efficacy of SPH5030.

In Vitro HER2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by

the HER2 kinase.

Materials:

Recombinant human HER2 kinase domain

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8]

ATP (concentration near the Km for HER2)

Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

SPH5030 and control compounds

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

384-well plates

Plate reader capable of luminescence detection

Protocol:

Prepare serial dilutions of SPH5030 and control compounds in kinase buffer.

Add 1 µL of each compound dilution to the wells of a 384-well plate.

Add 2 µL of HER2 enzyme solution to each well.
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Add 2 µL of a mixture of ATP and substrate to initiate the reaction.

Incubate the plate at room temperature for 60 minutes.

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal.

Incubate for 30 minutes at room temperature.

Measure luminescence using a plate reader.

Calculate IC50 values from the dose-response curves.
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Figure 2: Workflow for In Vitro HER2 Kinase Inhibition Assay.
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Cell Proliferation Assay
This assay determines the effect of SPH5030 on the growth of HER2-dependent cancer cells.

Materials:

HER2-overexpressing or HER2-mutant cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3)

Complete cell culture medium

SPH5030 and control compounds

96-well cell culture plates

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT

reagent)

Plate reader capable of luminescence or absorbance detection

Protocol:

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and

allow them to adhere overnight.

Treat the cells with a range of concentrations of SPH5030 or control compounds.

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time to allow for signal development.

Measure luminescence or absorbance using a plate reader.

Calculate the percentage of cell viability relative to untreated controls and determine the

IC50 values.

In Vivo Xenograft Model
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This model assesses the antitumor activity of SPH5030 in a living organism.

Materials:

Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

HER2-mutant cancer cells (e.g., Ba/F3 cells expressing a specific HER2 mutation)

Matrigel or other appropriate vehicle for cell injection

SPH5030 and vehicle control

Calipers for tumor measurement

Protocol:

Subcutaneously inject a suspension of HER2-mutant cancer cells (e.g., 5 x 106 cells in

Matrigel) into the flank of each mouse.

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm3).

Randomize mice into treatment and control groups.

Administer SPH5030 (e.g., by oral gavage) or vehicle control daily.

Measure tumor volume with calipers every 2-3 days.

Monitor animal body weight and overall health.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

western blotting for target engagement).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b12411692?utm_src=pdf-body
https://www.benchchem.com/product/b12411692?utm_src=pdf-body
https://www.benchchem.com/product/b12411692?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12411692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor Establishment

Treatment

Analysis

Implant HER2-Mutant
Cells in Mice

Monitor Tumor
Growth

Randomize Mice

Administer SPH5030
or Vehicle

Measure Tumors
& Body Weight

Euthanize Mice at
Study Endpoint

Excise Tumors for
Further Analysis

Click to download full resolution via product page

Figure 3: Workflow for In Vivo Xenograft Study.
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Clinical Development of SPH5030
SPH5030 is currently being evaluated in clinical trials for patients with HER2-positive advanced

solid tumors.

Phase Ia Dose-Escalation Study (NCT05245058)
A Phase Ia, open-label, multi-center study was conducted to evaluate the safety,

pharmacokinetics, and preliminary activity of SPH5030 in patients with HER2-positive

advanced solid tumors.

Key Findings:

Patient Population: Heavily pretreated patients with a median of 4 prior lines of therapy.

Dosing: SPH5030 was administered orally once daily at doses ranging from 50 to 600 mg.

Safety: The most common treatment-related adverse events were diarrhea, increased

creatinine, hypokalemia, fatigue, and increased liver enzymes.

Efficacy: In evaluable patients, the objective response rate (ORR) was 21.4%, and the

disease control rate (DCR) was 78.6%.

Dose Level Number of Patients
Objective Response Rate
(ORR)

All Doses 28 21.4%

600 mg 6 50.0%

Table 3: Preliminary Efficacy

from Phase Ia Study of

SPH5030.

Ongoing and Future Clinical Trials
A Phase 2 clinical study (NCT06434597) is currently recruiting patients with HER2-positive or

HER2-mutated biliary tract or colorectal cancer to further evaluate the efficacy and safety of

SPH5030 at a dose of 600 mg once daily.[9][10]
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Conclusion
SPH5030 is a promising novel irreversible TKI with potent activity against both HER2-amplified

and HER2-mutant cancers. Its preclinical profile demonstrates significant antitumor efficacy

and selectivity. Early clinical data suggest a manageable safety profile and encouraging signs

of clinical activity in a heavily pretreated patient population. Ongoing clinical trials will further

elucidate the role of SPH5030 in the treatment of HER2-driven malignancies, particularly those

with HER2 mutations that are resistant to current therapies. The data presented in this guide

provide a strong rationale for the continued development of SPH5030 as a valuable therapeutic

option for patients with HER2-mutant cancers.
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To cite this document: BenchChem. [The Role of SPH5030 in HER2-Mutant Cancers: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12411692#investigating-the-role-of-sph5030-in-her2-
mutant-cancers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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